

# validation of the 2023 ACR/EULAR classification criteria for CPPD

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Calcium pyrophosphate

Cat. No.: B7822615

Get Quote

# New 2023 ACR/EULAR Criteria Enhance CPPD Classification Accuracy

A significant advancement in the classification of **Calcium Pyrophosphate** Deposition (CPPD) disease has been achieved with the introduction of the 2023 American College of Rheumatology (ACR)/European Alliance of Associations for Rheumatology (EULAR) classification criteria.[1][2][3][4] These new guidelines, the first-ever validated for symptomatic CPPD, demonstrate high sensitivity and specificity, offering researchers a robust tool for cohort building in clinical studies.

Developed through a rigorous multinational effort, the 2023 criteria aim to standardize patient identification for research purposes, addressing the challenges posed by the diverse clinical presentations of CPPD.[1][3][4] The criteria are designed for patients presenting with joint pain, swelling, or tenderness.

## Performance of the 2023 ACR/EULAR CPPD Criteria

The validation of the new criteria was conducted in two independent cohorts, a derivation cohort and a validation cohort, demonstrating excellent performance characteristics.



| Cohort               | No. of CPPD<br>Cases | No. of<br>Mimickers | Sensitivity | Specificity |
|----------------------|----------------------|---------------------|-------------|-------------|
| Derivation<br>Cohort | 190                  | 148                 | 92.2%       | 87.9%       |
| Validation Cohort    | 251                  | 162                 | 99.2%       | 92.5%       |

Data sourced from the 2023 ACR/EULAR CPPD disease classification criteria publication.[1][2] [3][5]

## **Comparison with Previous Diagnostic Approaches**

Prior to the 2023 guidelines, the most referenced diagnostic criteria were those proposed by Ryan and McCarty in the 1960s.[2] These historical criteria required either the combined presence of typical chondrocalcinosis on radiographs and CPP crystal identification in synovial fluid, or confirmation through more specialized laboratory techniques not widely available.[2] While foundational, these criteria were not subjected to the same rigorous validation process as the new 2023 criteria, and direct head-to-head comparative performance data from a single validation study is not available in the reviewed literature. The 2023 criteria represent a significant methodological advancement, incorporating a wider range of clinical and imaging features in a weighted scoring system.

A recent study applied the 2023 criteria to a cohort of 96 patients with seronegative rheumatoid arthritis, a common CPPD mimicker.[4] In this real-world setting, 18.9% of the patients met the classification criteria for CPPD, highlighting the utility of the new criteria in differentiating between these conditions, particularly emphasizing the role of imaging.[4]

# Experimental Protocol for the 2023 Criteria Validation

The development and validation of the 2023 ACR/EULAR criteria followed a comprehensive, multi-phase methodology.[1][3]

Phase 1: Item Generation and Refinement



- A multinational group of investigators generated a list of candidate items based on literature review and expert opinion.
- Definitions for each candidate item were refined to ensure clarity and consistency.

### Phase 2: Data Collection

De-identified patient profiles were collected from multiple international centers. These
profiles included patients with a high likelihood of CPPD ("cases") and patients with
conditions that could mimic CPPD ("mimickers").

## Phase 3: Criteria Development

- The strength of association between candidate items and a CPPD diagnosis was evaluated.
- A classification framework was developed, incorporating an entry criterion, exclusion criteria, and a weighted scoring system.
- Multi-criterion decision analysis was used to assign weights to each criterion and to determine a classification threshold score.

### Phase 4: Validation

- The performance of the draft criteria was tested in an independent cohort of patient profiles (the validation cohort) that was not used for the initial development.
- Sensitivity and specificity were calculated to assess the criteria's ability to correctly classify cases and mimickers.

## **Classification Workflow**

The 2023 ACR/EULAR criteria for CPPD follow a structured logical workflow to determine if a patient can be classified as having CPPD for research purposes.





Click to download full resolution via product page

Caption: Workflow for the 2023 ACR/EULAR CPPD Classification Criteria.



## **Logical Relationship of Criteria Domains**

The criteria are structured around a hierarchy of entry, exclusion, sufficient, and weighted criteria, which are logically combined to arrive at a final classification.



Click to download full resolution via product page

Caption: Logical structure of the 2023 CPPD classification criteria.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. The 2023 American College of Rheumatology/European Alliance of Associations for Rheumatology Classification Criteria for Calcium Pyrophosphate Deposition (CPPD) Disease
   PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 2023 ACR/EULAR Classification Criteria for Calcium Pyrophosphate Deposition Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dottoressafigus.it [dottoressafigus.it]







 To cite this document: BenchChem. [validation of the 2023 ACR/EULAR classification criteria for CPPD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7822615#validation-of-the-2023-acr-eularclassification-criteria-for-cppd]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com